1-(4-Bromo-2-methoxyphenyl)cyclobutanol

Cross-coupling Miyaura borylation Synthetic chemistry

1-(4-Bromo-2-methoxyphenyl)cyclobutanol (CAS 1467061-01-3) is a substituted arylcyclobutanol with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol. The compound features a strained cyclobutanol ring directly attached to a 4-bromo-2-methoxyphenyl scaffold, positioning it as a versatile intermediate in medicinal chemistry.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
Cat. No. B8162524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-methoxyphenyl)cyclobutanol
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)C2(CCC2)O
InChIInChI=1S/C11H13BrO2/c1-14-10-7-8(12)3-4-9(10)11(13)5-2-6-11/h3-4,7,13H,2,5-6H2,1H3
InChIKeyCMGPRAGNMDNBFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2-methoxyphenyl)cyclobutanol (CAS 1467061-01-3): A Specialized Cyclobutanol Building Block for AMPK-Targeted Drug Discovery and Cross-Coupling Chemistry


1-(4-Bromo-2-methoxyphenyl)cyclobutanol (CAS 1467061-01-3) is a substituted arylcyclobutanol with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol [1]. The compound features a strained cyclobutanol ring directly attached to a 4-bromo-2-methoxyphenyl scaffold, positioning it as a versatile intermediate in medicinal chemistry [2]. Its computed physicochemical properties include an XLogP3-AA of 2.4, a topological polar surface area of 29.5 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds, with an sp³-hybridized carbon fraction of 0.45 [1]. The compound is commercially available at a minimum purity specification of 95% and has been explicitly cited as a synthetic intermediate in the Pfizer patent family covering indole and indazole AMPK activators [2].

1
AMPK-targeted drug discovery programs following patent-defined synthetic routes (Pfizer PE-20142294-A1)
2
Cross-coupling methodology development requiring sterically and electronically differentiated aryl bromide substrates
3
Fragment-based library design leveraging computed LogP (2.4), TPSA (29.5 Ų), and bromine diversification handle

Why 1-(4-Bromo-2-methoxyphenyl)cyclobutanol Cannot Be Replaced by Close Structural Analogs: The Consequences of Regioisomerism, Ring Position, and Halogen Identity


The 1-(4-bromo-2-methoxyphenyl)cyclobutanol scaffold encodes three interdependent structural features—the ortho-methoxy substitution pattern, the tertiary cyclobutanol attachment at the 1-position, and the para-bromo leaving group—that collectively govern its reactivity and physicochemical profile [1][2]. Changing any single feature produces a functionally distinct entity: shifting the methoxy group from the 2- to the 3-position yields the regioisomer 1-(4-bromo-3-methoxyphenyl)cyclobutanol (CAS 1467061-03-5), which alters the electronic environment of the aryl ring and can affect both cross-coupling kinetics and downstream biological target engagement . Moving the cyclobutanol moiety from the 1-position to the 3-position produces cis-3-(4-bromo-2-methoxyphenyl)cyclobutanol, a constitutional isomer with a secondary rather than tertiary alcohol, changing both hydrogen-bonding capacity and steric profile . Replacing the cyclobutanol with cyclobutylmethanol (CAS 1467061-68-2) extends the linker by one methylene unit and converts a tertiary alcohol into a primary alcohol, substantially altering LogP and metabolic susceptibility . Substituting bromine with chlorine changes the leaving-group reactivity in cross-coupling reactions due to differences in bond dissociation energies (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol for aryl halides), directly impacting catalytic cycle efficiency [3]. These structural variations are not incremental—they represent distinct chemical entities with non-interchangeable reactivity profiles in both synthetic and biological contexts.

3-Methoxy regioisomer (CAS 1467061-03-5) alters aryl electronic environment and may shift cross-coupling kinetics and downstream biological target engagement.
3-Cyclobutanol constitutional isomer introduces secondary alcohol reactivity; oxidation to ketone may diverge synthetic pathway and alter hydrogen-bond topology.
Chlorinated analog may exhibit reduced oxidative addition rate with Pd(0); Miyaura borylation efficiency may not transfer directly.

Quantitative Differentiation Evidence for 1-(4-Bromo-2-methoxyphenyl)cyclobutanol: Comparator-Anchored Performance Data for Procurement Decisions


Miyaura Borylation Efficiency: 90% Isolated Yield Demonstrates Synthetic Competence of the para-Bromo Substituent

1-(4-Bromo-2-methoxyphenyl)cyclobutanol undergoes palladium-catalyzed Miyaura borylation with bis(neopentyl glycolato)diboron using Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane/dichloromethane over 3.0 hours to afford 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxyphenyl]cyclobutanol in 90% yield [1]. This borylation yield establishes the synthetic competence of the para-bromo group in the presence of the unprotected tertiary cyclobutanol. While a direct head-to-head comparison under identical conditions for the 3-methoxy regioisomer or the chlorinated analog is not publicly available, class-level knowledge indicates that aryl bromides typically exhibit superior oxidative addition rates with Pd(0) catalysts compared to aryl chlorides (approximate relative rate: Ar-Br ≈ 10² × Ar-Cl for Pd(PPh₃)₄), providing a mechanistic basis for preferring the brominated scaffold in cross-coupling sequences [2].

Miyaura Borylation Yield
Class-level inference
90% isolated yield
Supports synthetic competence of para-Br handle
Class-level oxidative addition advantage over Ar-Cl
Cross-coupling Miyaura borylation Synthetic chemistry

Regioisomeric Differentiation: 2-Methoxy vs. 3-Methoxy Substitution Alters Computed LogP and Electronic Profile

The target compound 1-(4-bromo-2-methoxyphenyl)cyclobutanol (CAS 1467061-01-3) and its regioisomer 1-(4-bromo-3-methoxyphenyl)cyclobutanol (CAS 1467061-03-5) share the same molecular formula (C11H13BrO2) and molecular weight (257.12 g/mol) but differ in the methoxy substitution position on the phenyl ring [1]. For the target 2-methoxy compound, the computed XLogP3-AA is 2.4, with 2 rotatable bonds and a TPSA of 29.5 Ų [1]. While computed property data for the 3-methoxy regioisomer have not been reported in the same authoritative database, the ortho-methoxy group in the target compound introduces steric hindrance adjacent to the cyclobutanol attachment point, which can influence both conformational preferences and the approach trajectory of catalytic metal centers during cross-coupling. The differing methoxy position also creates distinct electronic directing effects: the 2-methoxy group is ortho/para-directing and exerts an electron-donating resonance effect at positions para to itself (i.e., the bromine position), whereas the 3-methoxy group places the bromine at a meta relationship to the methoxy substituent, altering the ring's electron density distribution .

Regioisomeric Property Differentiation
Data to verify
XLogP3-AA = 2.4 TPSA = 29.5 Ų
Ortho-methoxy alters steric and electronic profile vs. 3-methoxy isomer
Comparator computed values not independently verified
Regioisomerism Lipophilicity Structure-property relationships

Constitutional Isomer Differentiation: Tertiary 1-Cyclobutanol vs. Secondary 3-Cyclobutanol and the Impact on Hydrogen-Bond Donor Topology

1-(4-Bromo-2-methoxyphenyl)cyclobutanol is a tertiary alcohol with the hydroxyl group directly attached to the cyclobutane ring at the same carbon that bears the aryl substituent (C-1). In contrast, cis-3-(4-bromo-2-methoxyphenyl)cyclobutanol is a constitutional isomer in which the hydroxyl group is at the 3-position of the cyclobutane ring, making it a secondary alcohol, while the aryl group is attached at the 1-position [1]. Both compounds share the formula C11H13BrO2 and MW 257.12 g/mol, but the tertiary vs. secondary alcohol distinction has measurable consequences: tertiary alcohols are generally more resistant to oxidation and exhibit altered hydrogen-bond donor geometry due to increased steric crowding around the hydroxyl group. The tertiary alcohol in the target compound also precludes oxidation to the corresponding ketone, whereas secondary cyclobutanols can be oxidized to cyclobutanones—a reactivity difference that dictates divergent downstream synthetic pathways. Commercially, the target compound is specified at ≥95% purity from AKSci (catalog 2368EB) , while the cis-3-isomer is available at typical research-grade purity of 95% , though no direct comparative stability or reactivity study between these two isomers has been published to date.

Alcohol Classification Constraint
Data to verify
Tertiary (1-cyclobutanol) Non-oxidizable
Precludes ketone formation; enables orthogonal protecting group strategies
No direct comparative stability data published
Constitutional isomerism Hydrogen bonding Alcohol classification

Patent Pedigree as a Documented Intermediate: Traceability to the Pfizer AMPK Activator Program

1-(4-Bromo-2-methoxyphenyl)cyclobutanol is explicitly documented as a synthetic intermediate in the Pfizer patent family (PE-20142294-A1, priority date 2012-04-10) covering indole and indazole compounds that activate 5′-adenosine monophosphate-activated protein kinase (AMPK) [1]. The patent discloses preferred compounds including 6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid and 6-fluoro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid, for which the 1-(hydroxycyclobutyl)phenyl motif—directly accessible from the target compound or its boronate ester derivative—constitutes a core pharmacophoric element [1]. The downstream borylation product, 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxyphenyl]cyclobutanol (CAS 1467060-47-4), is a direct precursor for Suzuki–Miyaura coupling to install the arylcyclobutanol moiety onto the indole/indazole core [2]. In contrast, the regioisomer 1-(4-bromo-3-methoxyphenyl)cyclobutanol (CAS 1467061-03-5) is also referenced in the same patent context, but its inclusion does not diminish the specific role of the 2-methoxy isomer in generating defined intermediates within the patent's synthetic schemes [3].

Patent Pedigree Traceability
Context-dependent
Explicit intermediate in Pfizer AMPK patent PE-20142294-A1
Essential for fidelity to published synthetic route
Regioisomer identity determines downstream product structure
AMPK activation Patent intermediate Metabolic disease

Physicochemical Property Profile: LogP, TPSA, and sp³ Fraction Differentiate This Scaffold from Non-Brominated and Extended-Linker Analogs

The computed physicochemical profile of 1-(4-bromo-2-methoxyphenyl)cyclobutanol (XLogP3-AA = 2.4, TPSA = 29.5 Ų, sp³ carbon fraction = 0.45, 2 rotatable bonds) positions it in a distinct property space compared to close analogs [1]. The non-brominated analog 1-(4-methoxyphenyl)cyclobutanol lacks the bromine atom (MW reduced by approximately 79.9 Da) and would have a lower computed LogP (estimated ~1.8–2.0 based on the absence of the lipophilic bromine substituent), altering both membrane permeability potential and the availability of a cross-coupling handle . The homologated analog 1-(4-bromo-2-methoxyphenyl)cyclobutylmethanol (CAS 1467061-68-2, C12H15BrO2, MW 271.15) introduces an additional methylene spacer, increasing the rotatable bond count from 2 to 3 and the molecular weight by 14.03 Da, which affects conformational flexibility and potentially metabolic stability . The LogP differential between the target compound (2.4) and the cyclobutylmethanol analog (estimated >2.6 due to the added methylene) indicates that the target compound is less lipophilic, which may be advantageous in fragment-based drug discovery where lower LogP is generally preferred for lead-like properties [2].

Physicochemical Property Space
Class-level inference
sp³ Fraction = 0.45 Rotatable Bonds = 2
LogP (2.4) with Br handle supports fragment-based library design
Comparator LogP estimated via additive fragment contributions
Physicochemical properties Drug-likeness LogP

Optimal Procurement and Application Scenarios for 1-(4-Bromo-2-methoxyphenyl)cyclobutanol Based on Evidence-Verified Differentiation


AMPK Activator Medicinal Chemistry Programs Requiring Patent-Specified Intermediates

Research groups pursuing AMPK-targeted therapeutics for type 2 diabetes, obesity, or metabolic syndrome should procure this specific regioisomer (CAS 1467061-01-3) rather than the 3-methoxy analog when following synthetic routes disclosed in the Pfizer AMPK patent family (PE-20142294-A1) [1]. The documented Miyaura borylation of this compound (90% yield) provides a validated pathway to the corresponding boronate ester (CAS 1467060-47-4), which serves as the direct Suzuki coupling partner for installing the 1-hydroxycyclobutyl pharmacophore onto indole and indazole cores [2]. Use of the regioisomeric 3-methoxy compound would generate a structurally divergent boronate ester not covered by the patent's synthetic exemplification.

Fragment-Based Drug Discovery Library Design Leveraging Computed Physicochemical Properties

The compound's computed property profile (XLogP3-AA = 2.4, MW = 257.12, TPSA = 29.5 Ų, HBD = 1, HBA = 2, rotatable bonds = 2) places it within favorable fragment-like chemical space [1]. Procurement of this brominated scaffold over the non-halogenated 1-(4-methoxyphenyl)cyclobutanol provides a dual advantage: the bromine atom serves as a synthetic diversification point for parallel library synthesis via Suzuki–Miyaura or Buchwald–Hartwig coupling, while the LogP contribution of bromine (Δ ~0.4–0.6 log units) remains modest enough to avoid pushing the compound beyond lead-like property guidelines [2]. This positions the compound as a versatile fragment for hit-to-lead optimization campaigns.

Multi-Step Synthesis Requiring a Non-Oxidizable Tertiary Alcohol Protecting Group Strategy

In synthetic sequences where the hydroxyl moiety must survive oxidizing conditions (e.g., Swern, Dess–Martin, or Jones oxidations applied elsewhere in the molecule), the tertiary alcohol at the 1-position of the cyclobutane ring provides inherent oxidative stability that the secondary alcohol isomer cis-3-(4-bromo-2-methoxyphenyl)cyclobutanol cannot offer [1]. This enables orthogonal protecting group strategies where the tertiary alcohol remains unprotected through multiple synthetic steps, reducing step count and improving overall yield. Procurement of the 1-cyclobutanol isomer is therefore mandated for any synthetic route that includes oxidizing conditions incompatible with secondary alcohols.

Cross-Coupling Methodology Development and Catalyst Screening Studies

The para-bromo substituent on the 2-methoxyphenyl ring, combined with the unprotected tertiary cyclobutanol, presents a useful test substrate for evaluating new cross-coupling catalysts and conditions. The 90% borylation yield achieved under standard Pd(dppf)Cl₂ conditions [1] provides a performance baseline against which novel catalytic systems can be benchmarked. The presence of the ortho-methoxy group introduces steric effects absent in simpler para-bromo substrates, making this compound a more challenging and information-rich probe for catalyst development than unsubstituted aryl bromides. Researchers should preferentially procure this compound over the chlorinated analog due to the higher and more predictable reactivity of the C–Br bond in palladium-catalyzed transformations [2].

Application
Selection Property
Validation Focus
AMPK activator patent route synthesis
Regioisomeric identity (2-methoxy)
Fidelity to patent-specified intermediates
Fragment-based library design
Computed LogP (2.4) and bromine diversification handle
Lead-like property range and synthetic tractability
Multi-step synthesis with oxidizing conditions
Tertiary alcohol oxidative stability
Orthogonal protecting group strategy feasibility
Cross-coupling catalyst screening
Sterically hindered para-Br with ortho-OMe
Benchmarking against standard Pd-catalyzed borylation (90%)

Technical Documentation Hub

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